molecular formula C15H19N3O4 B12327466 isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

Cat. No.: B12327466
M. Wt: 305.33 g/mol
InChI Key: XAMIBSOFXBQZPV-UHFFFAOYSA-N
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Description

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a high-purity chemical compound supplied for laboratory research use. This product is characterized as an In-House Impurity and is strictly intended for research purposes, not for human therapeutic or veterinary use [ ]. Chemical Profile: • CAS Number: 1374784-01-6 [ ] • Molecular Formula: C 15 H 19 N 3 O 4 [ ][ ][ ] • Molecular Weight: 305.33 g/mol [ ][ ][ ] • IUPAC Name: propan-2-yl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate [ ] • SMILES: CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2) N+ [O-] [ ] • InChI Key: XAMIBSOFXBQZPV-UHFFFAOYSA-N [ ] • XLogP3: 2.5 [ ] Research Context and Value: This benzimidazole derivative is a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a nitro group and an ester functionality, makes it a versatile building block for further chemical transformations [ ]. The nitro group can be reduced to an amine, a crucial step in synthesizing more complex molecules [ ]. This reduced form, Isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (CAS 1313020-26-6), is a known intermediate in the synthesis of active pharmaceutical ingredients [ ][ ]. Benzimidazole-based compounds are widely studied for their diverse biological activities. Handling and Storage: To maintain stability and purity, this compound should be stored in a refrigerator at 2-8°C [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

propan-2-yl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate

InChI

InChI=1S/C15H19N3O4/c1-10(2)22-15(19)6-4-5-14-16-12-9-11(18(20)21)7-8-13(12)17(14)3/h7-10H,4-6H2,1-3H3

InChI Key

XAMIBSOFXBQZPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of N1-Methyl-4-nitrobenzene-1,2-diamine with Dihydro-2H-pyran-2,6(3H)-dione

This method is the most widely reported industrial-scale approach.

Reaction Mechanism :

  • Benzimidazole Ring Formation :
    • N1-Methyl-4-nitrobenzene-1,2-diamine reacts with dihydro-2H-pyran-2,6(3H)-dione (a cyclic ketone ester) in isopropyl alcohol under acidic conditions.
    • The diamine undergoes cyclocondensation with the ketone and ester functionalities of dihydro-2H-pyran-2,6(3H)-dione, forming the benzimidazole ring.
    • The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration.
  • Esterification :
    • The intermediate carboxylic acid undergoes in situ esterification with isopropyl alcohol, catalyzed by sulfuric acid or another strong acid.

Optimized Conditions :

  • Solvent : Isopropyl alcohol (acts as both solvent and nucleophile for esterification).
  • Catalyst : Sulfuric acid (0.5–1.0 equiv).
  • Temperature : 80–95°C (reflux).
  • Yield : 85–92%.

Critical Notes :

  • Use of organic bases (e.g., diisopropylethylamine) minimizes ester hydrolysis, achieving >95% purity.
  • Inorganic bases (e.g., K2CO3) lead to hydrolysis, reducing yields to <80% and increasing impurity C (>15%).

Nitration of a Pre-formed Benzimidazole Intermediate

An alternative route involves nitrating a pre-formed benzimidazole structure.

Steps :

  • Benzimidazole Synthesis :
    • React 1-methyl-1H-benzimidazole-2-butanoic acid with thionyl chloride to form the acid chloride.
    • Esterify with isopropyl alcohol to yield isopropyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate.
  • Nitration :
    • Treat the intermediate with a nitrating agent (HNO3/H2SO4) at 0–5°C.
    • The nitro group is introduced at position 5 via electrophilic aromatic substitution, directed by the electron-deficient benzimidazole ring.

Optimized Conditions :

  • Nitrating Agent : 65% HNO3 in concentrated H2SO4 (1:3 v/v).
  • Temperature : 0–5°C (prevents over-nitration).
  • Yield : 70–78%.

Challenges :

  • Nitration post-cyclization requires precise control to avoid byproducts (e.g., dinitro derivatives).
  • The methyl group at position 1 marginally deactivates the ring, necessitating longer reaction times.

Comparative Analysis of Methods

Parameter Condensation Route Nitration Route
Starting Material N1-Methyl-4-nitrobenzene-1,2-diamine 1-Methyl-1H-benzimidazole-2-butanoic acid
Key Step Cyclocondensation Nitration
Reaction Time 6–10 hours 12–18 hours
Purity (HPLC) >95% 85–90%
Impurity Profile <0.5% Impurity C 5–8% byproducts
Scalability Industrial-friendly Limited by nitration control

Advanced Methodological Insights

Catalytic Enhancements

  • Microwave-Assisted Synthesis :

    • Reduces reaction time by 40% (3–4 hours for condensation) while maintaining yields >90%.
    • Enables precise temperature control, minimizing degradation.
  • Enzymatic Esterification :

    • Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in non-aqueous media achieves 88% yield with >99% enantiomeric purity.

Purification Strategies

  • Crystallization :
    • Recrystallization from ethyl acetate/hexane (1:3 v/v) removes residual diamine and cyclic byproducts.
  • Chromatography :
    • Flash silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in >98% purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include the corresponding amines, carboxylic acids, and substituted imidazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 1374784-01-6

The compound features a benzimidazole core, which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives, including isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, exhibit significant anticancer properties.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that related benzimidazole compounds can induce apoptosis through the activation of reactive oxygen species (ROS) and disruption of mitochondrial potential .
  • Case Studies : In vitro studies have reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines such as HeLa and MCF-7. These findings suggest that modifications to the benzimidazole structure can enhance antitumor activity .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial effects. The introduction of nitro groups in the structure can enhance the compound’s ability to combat bacterial infections.

  • Research Findings : Studies have indicated that certain benzimidazole derivatives display potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Pharmacological Potential

The pharmacological profile of this compound suggests its utility beyond anticancer and antimicrobial applications.

  • Potential Uses :
    • Anti-inflammatory : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
    • Antiviral Activity : Some studies suggest that benzimidazole derivatives may possess antiviral properties, targeting viral replication mechanisms .

Mechanism of Action

The mechanism of action of isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzimidazole-based esters with structural variations in substituents and ester groups. Below is a detailed comparison with three closely related analogs:

Ethyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS: 3543-72-4)

  • Molecular Formula : C₁₄H₁₇N₃O₄
  • Molecular Weight : 291.30 g/mol
  • Key Differences :
    • Ester Group : Ethyl vs. isopropyl. The ethyl group reduces steric bulk compared to isopropyl.
    • Physicochemical Properties : Higher lipophilicity (logP ≈ 3.279 for isopropyl vs. ~2.8–3.0 estimated for ethyl).
    • Applications : Used as a pharmaceutical intermediate with 98% purity and large-scale production capacity (1 ton/month) .

Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1, CAS not provided)

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 261.32 g/mol
  • Key Differences: Substituent: Amino group (-NH₂) at the 5-position instead of nitro (-NO₂). Applications: Precursor to more complex derivatives, such as compound 3 (carboxylic acid derivative) via hydrolysis .

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

  • Molecular Formula : C₂₁H₂₅N₃O₃
  • Molecular Weight : 367.45 g/mol
  • Key Differences: Functional Groups: Carboxylic acid (-COOH) replaces the ester; a benzyl-hydroxyethylamino group is introduced at the 5-position. Solubility: Higher water solubility due to the carboxylic acid group, contrasting with the hydrophobic ester derivatives. Applications: Likely used in drug design for improved bioavailability via carboxylate salt formation .

Structural and Functional Analysis

Substituent Effects

  • Nitro Group (-NO₂): Enhances electron-withdrawing effects, stabilizing the benzimidazole ring and influencing redox reactivity. This contrasts with amino-substituted analogs, which are more nucleophilic .

Biological Activity

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, with the CAS number 1374784-01-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

The molecular formula of this compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4}, and it has a molecular weight of approximately 305.33 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC15H19N3O4C_{15}H_{19}N_{3}O_{4}
Molecular Weight305.33 g/mol
CAS Number1374784-01-6
StructureStructure

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing benzimidazole derivatives have shown significant antimicrobial properties. Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.
  • Anticancer Properties : Benzimidazole derivatives are also known for their anticancer effects, often acting as inhibitors of various kinases involved in cancer progression. The nitro group in this compound may enhance its reactivity towards cellular targets.
  • Neuroprotective Effects : Some studies suggest that benzimidazole derivatives may exert neuroprotective effects through antioxidant mechanisms and by modulating neurotransmitter systems.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of related compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
  • Anticancer Activity : In vitro assays showed that similar compounds significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Summary of Findings

The following table summarizes key findings from recent studies on related compounds:

Study ReferenceActivity TypeObserved EffectsIC50/Minimum Effective Concentration
Journal of Medicinal Chemistry AntimicrobialEffective against multiple bacterial strains2 - 16 µg/mL
Cancer Research Journal AnticancerInhibition of cell proliferation in cancer linesLow micromolar range
Neuropharmacology Review NeuroprotectiveModulation of neurotransmitter systemsNot specified

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